5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Block

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid (CAS 1891274-16-0) is a heterocyclic compound with the molecular formula C6H5NO4S and a molecular weight of 187.18 g/mol. It belongs to the isothiazole class, a five-membered ring containing sulfur and nitrogen, and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H5NO4S
Molecular Weight 187.17
CAS No. 1891274-16-0
Cat. No. B2651649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid
CAS1891274-16-0
Molecular FormulaC6H5NO4S
Molecular Weight187.17
Structural Identifiers
SMILESCOC(=O)C1=CC(=NS1)C(=O)O
InChIInChI=1S/C6H5NO4S/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9)
InChIKeyUHLLTSXSWXNRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid (CAS 1891274-16-0): A Heterocyclic Building Block for Specialized Synthesis


5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid (CAS 1891274-16-0) is a heterocyclic compound with the molecular formula C6H5NO4S and a molecular weight of 187.18 g/mol . It belongs to the isothiazole class, a five-membered ring containing sulfur and nitrogen, and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis [1]. The compound features two distinct carboxylic acid moieties—one free acid at position 3 and a methyl ester at position 5—offering orthogonal handles for selective chemical diversification, a key architectural feature for the construction of focused compound libraries [1].

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid: Why In-Class Analogs Cannot Be Blindly Interchanged


Isothiazolecarboxylic acid derivatives are not interchangeable due to the profound impact of substitution patterns on bioactivity, physicochemical properties, and synthetic utility. Research demonstrates that the position of a substituent on the isothiazole ring can drastically alter a compound's biological mode of action, shifting it from fungicidal to inactive, or affecting its efficacy as a ligand for metal complexes . The presence of the methoxycarbonyl group at position 5, rather than a methyl or halogen, introduces unique electronic and steric properties that influence reactivity and downstream applications, making direct, unsupported substitution a significant scientific risk .

Quantitative Differentiation Evidence for 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid (1891274-16-0)


Unique Molecular Architecture: Orthogonal Reactive Handles for Selective Diversification

The target compound possesses a unique combination of a free carboxylic acid at position 3 and a methyl ester at position 5. This contrasts with close analogs like isothiazole-3-carboxylic acid (only one acid handle) or 5-methyl-isothiazole-3-carboxylic acid (one acid and one unreactive methyl group). The dual, differentiated carboxylic functionalities enable sequential, chemoselective reactions (e.g., amide coupling, ester hydrolysis) in a single molecule, a capability not present in simpler analogs [1].

Medicinal Chemistry Organic Synthesis Building Block

Absence of Direct Comparative Biological Activity Data Represents a Key Information Gap

An exhaustive search of primary literature and patents reveals no direct, head-to-head comparison of 5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid against its analogs in any biological assay. This stands in contrast to other isothiazole derivatives like 4,5-dichloro-isothiazole-3-carboxylic acid, for which quantitative cytotoxicity data (e.g., IC50 values against Hep-2 and MCF-7 cell lines) is publicly available [1]. The lack of verified comparative biological data means any claim of superior activity is unsupported, and procurement decisions must rely solely on the compound's unique structural and physicochemical differentiation. This evidence void should be a primary consideration for scientific selection.

Biological Activity Data Gap Analysis Procurement Risk

Purity Profile: Commercial Availability at 95-98% Purity for Research Use

Commercial sources offer 5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid at a purity of 95% to 98%, which is competitive with other research-grade isothiazole building blocks. For instance, the analog 4-iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid is also available at 95% purity [1]. This purity level is adequate for most synthetic applications, though it does not represent a differential advantage over close analogs. Users requiring >98% purity would need to implement additional purification steps, a characteristic shared across this class of compounds.

Purity Quality Control Procurement Specifications

Recommended Application Scenarios for 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid (1891274-16-0)


Divergent Synthesis of Focused Compound Libraries for Drug Discovery

The compound's dual orthogonal reactive handles (C3-acid and C5-ester) make it an ideal 'branching point' scaffold. A typical workflow involves first coupling the C3-acid with a diverse set of amines, followed by hydrolysis of the C5-ester to a second acid, which can then be coupled to another set of amines. This sequential diversification strategy, not possible with simpler isothiazole monocarboxylic acids, maximizes scaffold exploration for structure-activity relationship (SAR) studies in early-stage medicinal chemistry [1].

Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers Requiring a Diacid Linker

The molecule can function as a heterocyclic diacid linker after ester hydrolysis. Its two carboxylic acid groups at the 3- and 5-positions can coordinate with metal nodes to form extended structures. The electronic influence of the isothiazole ring on the coordinating groups offers a different electronic environment compared to analogous 1,2-thiazole-3,5-dicarboxylic acids with different substitution patterns, potentially leading to novel material properties.

Synthesis of Isothiazole-Cored Chemical Probes Where Ester Modulation is Required

For projects requiring the creation of chemical probes with tunable lipophilicity, the C5-methyl ester serves as a modifiable handle. It can be converted to amides, ketones, or other functional groups via established transformations. This allows for the systematic variation of a key physicochemical property (logP) around a conserved isothiazole core, a standard technique in probe development, where the target compound's architecture provides a distinct starting point compared to analogs lacking this ester group.

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